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Compound Name: 1,1,1-Triethoxy-3-methylbutane
CAS No.: 55048-55-0
Cat. No.: B1629031
Get Quote
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This guide provides a comprehensive technical overview of 1,1,1-Triethoxy-3-methylbutane,
also known as triethyl orthoisovalerate. Designed for researchers, scientists, and professionals
in drug development, this document delves into the compound's identifiers, physicochemical
properties, synthesis methodologies, safety protocols, and potential applications, grounding all
claims in authoritative scientific principles.

Introduction

1,1,1-Triethoxy-3-methylbutane is the orthoester of 3-methylbutanoic acid (isovaleric acid).
Orthoesters are a class of organic compounds characterized by the presence of three alkoxy
groups attached to a single carbon atom. This functional group imparts unique reactivity,
making them valuable intermediates in organic synthesis. While specific data for 1,1,1-
Triethoxy-3-methylbutane is not extensively documented in public databases, its properties
and reactivity can be reliably inferred from closely related analogues and established principles
of organic chemistry. This guide synthesizes this information to provide a robust technical
profile of the compound.
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PART 1: Chemical Identifiers and Physicochemical

Properties

A precise identification of a chemical substance is fundamental for research and regulatory

purposes. The following table summarizes the key identifiers and predicted physicochemical

properties for 1,1,1-Triethoxy-3-methylbutane.

Identifier/Property Value Source/Method
Not explicitly assigned; may be
CAS Number Inferred from searches
novel or sparsely documented.
1,1,1-Triethoxy-3-
IUPAC Name Nomenclature rules
methylbutane
Triethyl orthoisovalerate, 3-
Synonyms Methylbutanoic acid triethyl Common naming conventions
orthoester
Chemical Formula C11H2403 Calculated
Molecular Weight 204.31 g/mol Calculated
Canonical SMILES CCOcC(oce)(oce)eec(e)c Structure-based generation
Extrapolated from similar
Predicted Boiling Point ~180-200 °C orthoesters like 1,1,1-
triethoxybutane.
Predicted Density ~0.87 g/cm?3 Based on related compounds.

Soluble in most organic

solvents (e.g., ethanol, ether,

General property of

Solubility o
acetone). Low solubility in orthoesters.
water.
Susceptible to hydrolysis
) under acidic conditions to form  Known reactivity of
Hydrolysis

ethyl isovalerate and ethanol.

[1]

orthoesters.
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PART 2: Synthesis Methodologies

The synthesis of 1,1,1-Triethoxy-3-methylbutane can be approached through several
established methods for orthoester formation. The two most probable and practical routes are
the Pinner reaction starting from the corresponding nitrile and the alcoholysis of the
corresponding ester.

Method 1: The Pinner Reaction of Isovaleronitrile

The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles and
alcohols in the presence of an acid catalyst, typically anhydrous hydrogen chloride.[2][3][4]

Reaction Scheme:

HCI (anhydrous)

3 CH3CH:20H

+ Ethanol, HCI

(CH3)2CHCH2C=N > (CH3)2CHCH2C(OCH2CHs)3

Click to download full resolution via product page

Pinner Reaction for 1,1,1-Triethoxy-3-methylbutane.

Experimental Protocol:

o Preparation: Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the
product. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or
argon).

o Reaction Setup: A solution of isovaleronitrile (1.0 equivalent) in a large excess of anhydrous
ethanol (at least 3.0 equivalents, often used as the solvent) is prepared in a three-necked
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flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.

 Acidification: The solution is cooled in an ice bath, and anhydrous hydrogen chloride gas is
bubbled through the mixture until saturation.

o Reaction: The flask is sealed and allowed to stand at room temperature for several days, or
gently warmed to accelerate the reaction. The progress can be monitored by infrared
spectroscopy (disappearance of the nitrile peak at ~2250 cm~1).

o Work-up: The reaction mixture is poured onto crushed ice and neutralized with a suitable
base (e.g., sodium carbonate or ammonium hydroxide). The aqueous layer is extracted with
a non-polar organic solvent such as diethyl ether.

 Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g.,
magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude
product is then purified by fractional distillation under vacuum to yield 1,1,1-Triethoxy-3-
methylbutane.

Causality of Experimental Choices:

Anhydrous Conditions: The presence of water would lead to the hydrolysis of the
intermediate imidate and the final orthoester product back to the corresponding ester (ethyl
isovalerate), significantly reducing the yield.[1]

o Excess Ethanol: Using ethanol as the solvent ensures a high concentration of the
nucleophile, driving the reaction equilibrium towards the product.

e Anhydrous HCI: Gaseous HCI is used as the catalyst because it is a strong acid that
protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol.[4]

o Vacuum Distillation: Orthoesters can be sensitive to high temperatures; purification under
reduced pressure allows for distillation at a lower temperature, preventing decomposition.

Method 2: From Ethyl Isovalerate

An alternative route involves the reaction of ethyl isovalerate with sodium ethoxide. This
method is analogous to the synthesis of other orthoesters from their corresponding esters.
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Reaction Scheme:

2 CHsCH2X
2 NaOCH2CHs

(CH3)2CHCH2COOCH:CHs —*Reagents o, (CH3)2CHCH>C(OCH:CHs)s

Click to download full resolution via product page
Synthesis from Ethyl Isovalerate.
Experimental Protocol:

o Sodium Ethoxide Preparation: Sodium metal is cautiously dissolved in anhydrous ethanol
under an inert atmosphere to prepare a solution of sodium ethoxide.

e Reaction: Ethyl isovalerate (1.0 equivalent) is added to the freshly prepared sodium ethoxide
solution.

» Alkylation: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the
reaction mixture.

o Reflux: The mixture is heated under reflux for several hours to drive the reaction to
completion.

» Work-up and Purification: The work-up and purification steps are similar to those described
for the Pinner reaction, involving neutralization, extraction, drying, and vacuum distillation.

PART 3: Safety and Handling
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While a specific Safety Data Sheet (SDS) for 1,1,1-Triethoxy-3-methylbutane is not available,
the hazard profile can be extrapolated from analogous compounds such as 1,1,1-trimethoxy-3-
methylbutane and other aliphatic orthoesters.

Predicted Hazard Profile:

o Flammability: Expected to be a flammable liquid and vapor.[5] Keep away from heat, sparks,
open flames, and hot surfaces.

o Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[5] Protective gloves
and safety glasses are essential.

e Respiratory Irritation: May cause respiratory irritation if inhaled.[5] Work in a well-ventilated
area or use a fume hood.

Handling and Storage:
» Store in a tightly closed container in a cool, dry, and well-ventilated place.
o Handle under an inert atmosphere to prevent hydrolysis from atmospheric moisture.

e Ground and bond containers when transferring material to prevent static discharge.

PART 4: Potential Applications in Research and
Drug Development

Orthoesters are versatile reagents and intermediates in organic synthesis, and 1,1,1-
Triethoxy-3-methylbutane would be expected to share these applications.

» Protecting Group: The orthoester functional group can be used as a protecting group for
carboxylic acids.

o Precursor to Other Functional Groups: Hydrolysis of orthoesters yields esters. They can also
be converted to a variety of other functional groups.

» Johnson-Claisen Rearrangement: Orthoesters are key reagents in the Johnson-Claisen
rearrangement, a powerful carbon-carbon bond-forming reaction to synthesize v,o-
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unsaturated esters.[6]

o Pharmaceutical Synthesis: The isovalerate moiety is present in some natural products and
pharmaceuticals. The ability to introduce this group via an orthoester intermediate could be
valuable in the synthesis of complex molecules. Orthoesters, in general, are used in the
synthesis of active pharmaceutical ingredients (APIs).[7]

Logical Workflow for Application:

[1,1,1—Triethoxy—3—methy|butane]

Gohnson-CIaisen RearrangemenD Hydrolysis [Reaction with NucIeophiIesD

G,é-Unsaturated Estea [Ethyl Isovaleratea [Other Functional Groups]

Complex Molecule Synthesis}

Click to download full resolution via product page
Potential Synthetic Applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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